4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 1019097-01-8
Cat. No.: VC11921250
Molecular Formula: C17H19N5O3S2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-01-8 |
|---|---|
| Molecular Formula | C17H19N5O3S2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H19N5O3S2/c1-20-12(6-7-18-20)16(23)21-8-10-22(11-9-21)17-19-15-13(26-17)4-3-5-14(15)27(2,24)25/h3-7H,8-11H2,1-2H3 |
| Standard InChI Key | KQXBOGIBDFATQU-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
| Canonical SMILES | CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole, systematically describes its architecture:
-
A benzothiazole core (C7H4NS) forms the central scaffold.
-
A methanesulfonyl group (-SO2CH3) is substituted at the 4-position, enhancing electrophilicity and potential receptor interactions.
-
A piperazine ring linked to the 2-position introduces conformational flexibility, while the 1-methylpyrazole-5-carbonyl moiety attached to piperazine contributes to hydrogen bonding and π-π stacking capabilities .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1019097-01-8 | |
| Molecular Formula | C17H19N5O3S2 | |
| Molecular Weight | 405.5 g/mol | |
| SMILES | CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Topological Polar Surface Area | 127 Ų (calculated) |
The presence of multiple hydrogen bond acceptors (N=7, O=3) and a moderate logP value (~2.8) predicts favorable membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness.
Synthesis and Structural Optimization
Synthetic routes to this compound typically involve sequential functionalization of the benzothiazole scaffold. A representative pathway involves:
-
Benzothiazole Core Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under oxidative conditions yields the 1,3-benzothiazole nucleus .
-
Methanesulfonation: Electrophilic substitution at the 4-position using methanesulfonyl chloride introduces the -SO2CH3 group.
-
Piperazine Coupling: Nucleophilic aromatic substitution at the 2-position with piperazine, facilitated by palladium catalysis or thermal activation.
-
Pyrazole Carbonylation: Acylation of the piperazine nitrogen with 1-methyl-1H-pyrazole-5-carbonyl chloride completes the structure .
Key challenges include regioselectivity during sulfonation and minimizing racemization during piperazine functionalization. Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to <6 hours while improving yields to ~72% .
Pharmacological Activity and Mechanism
Antimicrobial Effects
The compound demonstrates broad-spectrum activity:
Mechanistic studies suggest disruption of microbial cell membranes via sulfonyl group interactions with phospholipid headgroups, coupled with DNA gyrase inhibition (IC50 = 18.9 μM against S. aureus gyrase B) .
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduces swelling by 70.03% at 1 hour post-injection, outperforming indomethacin (62.06%) . COX-2 inhibition (IC50 = 0.89 μM) and NF-κB pathway suppression (IL-6↓ 68%, TNF-α↓ 72%) underlie this activity .
Pharmacokinetic and Toxicity Profile
Table 2: Predicted ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| Water Solubility | -3.2 LogS (moderate) | SwissADME |
| Caco-2 Permeability | 22.4 × 10⁻⁶ cm/s | PreADMET |
| Plasma Protein Binding | 89.2% | pkCSM |
| CYP3A4 Inhibition | IC50 = 14.3 μM | |
| hERG Inhibition | IC50 > 30 μM (low risk) |
While the compound exhibits favorable CNS permeability (brain/plasma ratio = 0.67), its sulfonyl group may confer renal clearance dominance (t₁/₂ = 6.8 hours in rats). Chronic toxicity studies (28-day) in rodents show NOAEL = 25 mg/kg/day, with reversible hepatocyte vacuolation at higher doses .
Applications in Drug Discovery
This benzothiazole derivative serves as a lead compound for:
-
Kinase Inhibitor Development: Structural analogs from patent US10899755B2 demonstrate nanomolar IC50 values against Abl1 and FLT3 mutants, suggesting utility in tyrosine kinase-driven cancers .
-
Antimicrobial Adjuvants: Combination with β-lactams reduces MRSA MICs 8-fold by inhibiting penicillin-binding protein 2a .
-
Neuroinflammatory Targets: Dual COX-2/5-LOX inhibition (SI = 12.4) positions it for Alzheimer’s disease modification trials .
Ongoing fragment-based drug design seeks to optimize the pyrazole-piperazine linker, with computational models predicting 4.3-fold potency gains through fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume